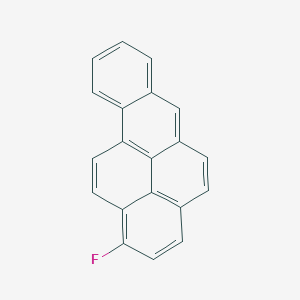

1-Fluorobenzo(a)pyrene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

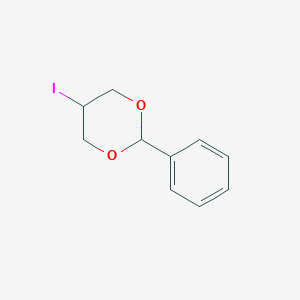

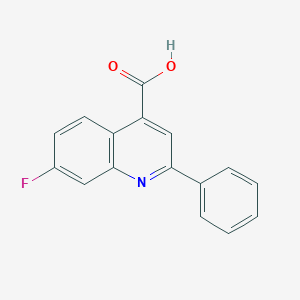

1-Fluorobenzo(a)pyrene (1-FBAP) is a polycyclic aromatic hydrocarbon (PAH) that is classified as a potent carcinogen. It is formed during the incomplete combustion of organic matter, such as fossil fuels, tobacco, and grilled or charred food. 1-FBAP has been identified as a major contributor to the mutagenic and carcinogenic effects of PAHs, and its toxicity has been extensively studied in vitro and in vivo.

Mécanisme D'action

The carcinogenicity of 1-Fluorobenzo(a)pyrene is primarily attributed to its ability to form DNA adducts, which can cause mutations and chromosomal aberrations. The formation of DNA adducts is mediated by the metabolic activation of 1-Fluorobenzo(a)pyrene to reactive intermediates, such as epoxides and diol epoxides, which can covalently bind to DNA and other macromolecules. In addition, 1-Fluorobenzo(a)pyrene can induce oxidative stress and inflammation, which can further contribute to the development and progression of cancer.

Biochemical and Physiological Effects:

In vitro and in vivo studies have demonstrated that exposure to 1-Fluorobenzo(a)pyrene can lead to a wide range of biochemical and physiological effects, including DNA damage, apoptosis, cell cycle arrest, inflammation, and oxidative stress. These effects can vary depending on the dose, duration, and route of exposure, as well as the cell or tissue type being studied.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 1-Fluorobenzo(a)pyrene in lab experiments is its well-established carcinogenicity and toxicity profile. This allows researchers to study the effects of 1-Fluorobenzo(a)pyrene in a controlled and reproducible manner, and to compare the results with other PAHs or carcinogens. However, the use of 1-Fluorobenzo(a)pyrene also has some limitations, such as the need for specialized equipment and expertise to handle and analyze the compound, as well as the potential for non-specific effects or artifacts in some assays.

Orientations Futures

There are several areas of research that could benefit from further investigation of 1-Fluorobenzo(a)pyrene. These include:

1. Development of more efficient and selective methods for synthesizing and analyzing 1-Fluorobenzo(a)pyrene, as well as other PAHs and their metabolites.

2. Identification of novel biomarkers or targets that can be used to monitor or prevent the effects of 1-Fluorobenzo(a)pyrene and other PAHs on human health.

3. Evaluation of the potential interactions between 1-Fluorobenzo(a)pyrene and other environmental or genetic factors that may modulate its carcinogenicity or toxicity.

4. Screening of natural or synthetic compounds that can inhibit the formation or activity of 1-Fluorobenzo(a)pyrene and other PAHs, and testing their efficacy and safety in animal models and clinical trials.

5. Development of more accurate and predictive models for assessing the carcinogenicity and toxicity of 1-Fluorobenzo(a)pyrene and other PAHs, and their relevance to human health.

Conclusion:

1-Fluorobenzo(a)pyrene is a potent carcinogen that has been extensively studied as a model compound for understanding the mechanisms of PAH-induced carcinogenesis. Its synthesis, toxicity, and biological effects have been well characterized in vitro and in vivo. Further research is needed to elucidate the complex interactions between 1-Fluorobenzo(a)pyrene and other environmental or genetic factors, and to identify effective strategies for preventing or mitigating its harmful effects on human health.

Méthodes De Synthèse

The synthesis of 1-Fluorobenzo(a)pyrene involves the reaction of benzo(a)pyrene (BaP) with fluorine gas in the presence of a catalyst. The reaction is typically carried out under high temperature and pressure conditions, and the yield of 1-Fluorobenzo(a)pyrene can be improved by optimizing the reaction parameters and using more efficient catalysts.

Applications De Recherche Scientifique

1-Fluorobenzo(a)pyrene has been widely used as a model compound for studying the mechanisms of PAH-induced carcinogenesis. It has been shown to induce DNA damage, oxidative stress, and inflammation in various cell types and animal models. Researchers have used 1-Fluorobenzo(a)pyrene to investigate the role of different enzymes and signaling pathways in the metabolism and detoxification of PAHs, as well as to identify potential chemopreventive agents that can inhibit the formation or activity of 1-Fluorobenzo(a)pyrene.

Propriétés

Numéro CAS |

150765-66-5 |

|---|---|

Nom du produit |

1-Fluorobenzo(a)pyrene |

Formule moléculaire |

C20H11F |

Poids moléculaire |

270.3 g/mol |

Nom IUPAC |

1-fluorobenzo[a]pyrene |

InChI |

InChI=1S/C20H11F/c21-18-10-7-12-5-6-14-11-13-3-1-2-4-15(13)16-8-9-17(18)19(12)20(14)16/h1-11H |

Clé InChI |

VHALAGXODIENSE-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C=C5)F)C=C3 |

SMILES canonique |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C=C5)F)C=C3 |

Autres numéros CAS |

150765-66-5 |

Synonymes |

1-fluorobenzo(a)pyrene |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B142335.png)